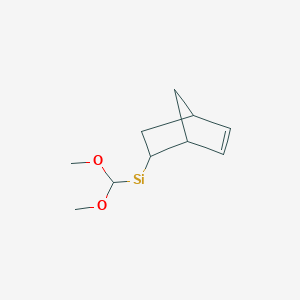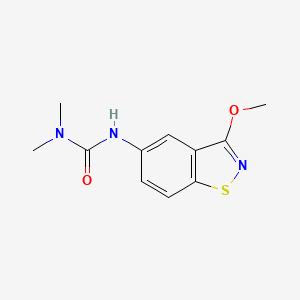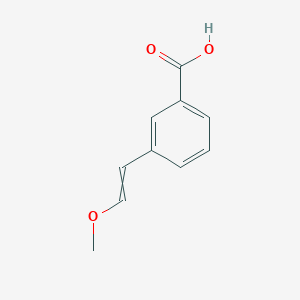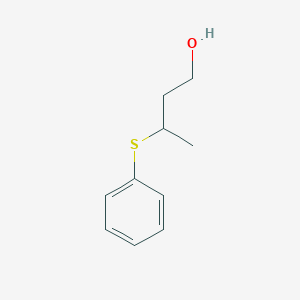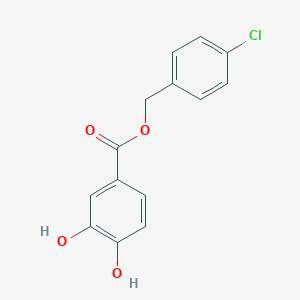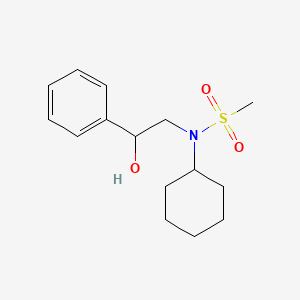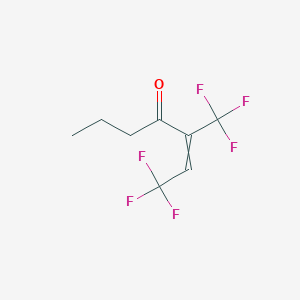
1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one is a chemical compound with the molecular formula C8H8F6O . This compound is characterized by the presence of trifluoromethyl groups, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
The synthesis of 1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one typically involves the use of trifluoromethyl-containing building blocks. One common method includes the addition-elimination reaction followed by a thiazolium-catalyzed Stetter reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include organozinc compounds and phenylmagnesium bromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one is utilized in various scientific fields:
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the synthesis of bioactive molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one exerts its effects involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. These interactions often involve the formation of stable intermediates, which then undergo further transformations.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-3-(trifluoromethyl)hept-2-en-4-one can be compared with other trifluoromethyl-containing compounds, such as:
1,1,1-Trifluoro-3-phenyl-2-propanone: Known for its neuroprotective properties.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Used as a precursor in the synthesis of various trifluoromethyl-substituted compounds.
1,1,1-Trifluoroacetone: Utilized in the synthesis of trifluoromethyl alanines and diamines.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for specialized applications.
Propiedades
Número CAS |
108162-70-5 |
|---|---|
Fórmula molecular |
C8H8F6O |
Peso molecular |
234.14 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-(trifluoromethyl)hept-2-en-4-one |
InChI |
InChI=1S/C8H8F6O/c1-2-3-6(15)5(8(12,13)14)4-7(9,10)11/h4H,2-3H2,1H3 |
Clave InChI |
QSIRLDINYZSCOM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(=CC(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



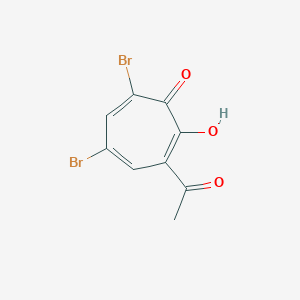
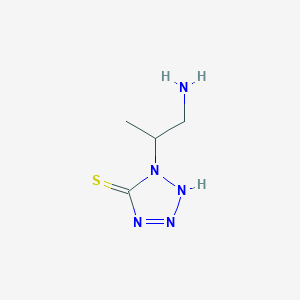
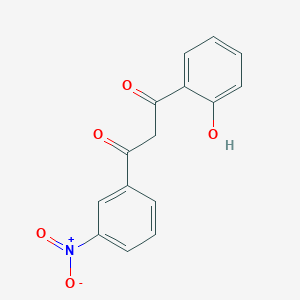

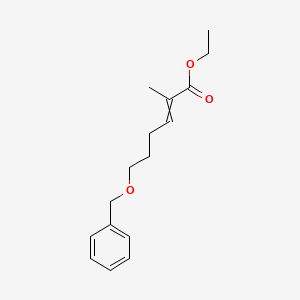
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
